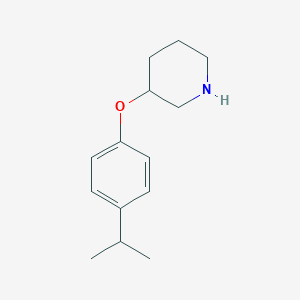

3-(4-Isopropylphenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-ylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLBQZLBKYGVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663039 | |

| Record name | 3-[4-(Propan-2-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946726-03-0 | |

| Record name | 3-[4-(1-Methylethyl)phenoxy]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Propan-2-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of 3-(4-Isopropylphenoxy)piperidine: A Technical Guide

The following is an in-depth technical guide on the biological activity and pharmacological characterization of 3-(4-Isopropylphenoxy)piperidine . This guide is structured for researchers and drug discovery professionals, focusing on the compound's chemotype, predicted pharmacological profile based on structure-activity relationships (SAR), and the experimental protocols required for its validation.

Executive Summary

3-(4-Isopropylphenoxy)piperidine (CAS: 946726-03-0) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 3-aryloxypiperidines . This chemotype is structurally homologous to several clinically significant CNS agents. Its core architecture—a basic secondary amine constrained within a piperidine ring, linked via an ether bridge to a lipophilic 4-substituted phenyl ring—strongly predisposes it to activity at Monoamine Transporters (MATs) and Sigma Receptors .

This guide details the compound's chemical biology, delineates its primary mechanisms of action (NET/SERT inhibition and Sigma-1 modulation), and provides authoritative protocols for validating its biological profile.

Chemical Biology & Pharmacophore Analysis

Structural Determinants of Activity

The biological activity of 3-(4-Isopropylphenoxy)piperidine is governed by three critical structural features that define its pharmacophore:

-

The Cationic Head (Piperidine Nitrogen): At physiological pH (7.4), the secondary amine (pKa ~9.5) is protonated. This positive charge is essential for electrostatic anchoring to the conserved aspartate residue (e.g., Asp75 in NET) within the substrate-binding pocket of monoamine transporters.

-

The Ether Linkage (H-Bond Acceptor): The 3-phenoxy oxygen serves as a hydrogen bond acceptor, mimicking the spatial arrangement found in non-cyclic antidepressants like Atomoxetine and Nisoxetine .

-

The Lipophilic Tail (4-Isopropylphenyl): The 4-isopropyl group significantly enhances the compound's lipophilicity (cLogP ~3.8) compared to a bare phenyl ring.[1] In the context of the Norepinephrine Transporter (NET), bulky para-substituents typically enhance selectivity over the Serotonin Transporter (SERT) by exploiting the hydrophobic pocket in the transporter's vestibule.

Predicted Pharmacological Profile

Based on established Structure-Activity Relationships (SAR) of 3-phenoxypiperidines:

| Target System | Predicted Activity | Mechanism | SAR Basis |

| Norepinephrine Transporter (NET) | Inhibitor (High Potency) | Competitive blockade of NE uptake | The 4-isopropylphenoxy moiety is a bioisostere of the 2-methoxyphenoxy group in Reboxetine, favoring NET binding. |

| Serotonin Transporter (SERT) | Inhibitor (Moderate Potency) | Competitive blockade of 5-HT uptake | 3-substituted piperidines often exhibit dual NET/SERT activity (SNRI profile). |

| Sigma-1 Receptor ( | Ligand (High Affinity) | Allosteric Agonist/Antagonist | The basic amine + hydrophobic aromatic domain distance is ideal for the |

| NMDA Receptor (GluN2B) | Antagonist (Low/Moderate) | Channel Blocker | Structurally related to ifenprodil-like piperidines, though less likely to be the primary target. |

Mechanism of Action & Signaling Pathways

Monoamine Reuptake Inhibition

The primary mechanism involves the blockade of the presynaptic solute carrier family 6 (SLC6) transporters.

-

Binding: The compound enters the S1 binding site of the transporter.

-

Locking: It stabilizes the transporter in the outward-facing open conformation or an occluded state, preventing the translocation of neurotransmitters (NE/5-HT) from the synaptic cleft back into the presynaptic neuron.

-

Result: Increased synaptic concentration of monoamines, enhancing downstream adrenergic and serotonergic signaling.

Sigma-1 Receptor Modulation

As a lipophilic amine, the compound can passively diffuse into the ER membrane to bind the Sigma-1 receptor (a chaperone protein).

-

Agonism: May promote dissociation of

R from BiP (Binding immunoglobulin protein), leading to chaperone activity at the IP3 receptor, enhancing calcium signaling and mitochondrial bioenergetics. -

Antagonism: May stabilize the

R-BiP complex, potentially exerting analgesic or anti-inflammatory effects.

Visualization of Signaling & Interaction

The following diagram illustrates the dual-mechanism pathway (NET Inhibition and Sigma-1 Modulation).

Caption: Dual-target mechanism showing inhibition of monoamine transporters (NET/SERT) and modulation of the ER-resident Sigma-1 receptor.

Experimental Protocols for Validation

To validate the biological activity of 3-(4-Isopropylphenoxy)piperidine, the following "Gold Standard" protocols should be employed. These protocols ensure data integrity and reproducibility.

Protocol A: Radioligand Binding Assay (NET Selectivity)

Objective: Determine the affinity (

-

Source Material: HEK293 cells stably expressing human NET (hNET).

-

Radioligand: [³H]-Nisoxetine (Specific Activity ~80 Ci/mmol).

-

Reference Ligand: Desipramine (for non-specific binding).

Step-by-Step Methodology:

-

Membrane Preparation: Harvest hNET-HEK293 cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4, containing 120 mM NaCl and 5 mM KCl). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of ~200 µg/mL.

-

Incubation: In a 96-well plate, combine:

-

25 µL [³H]-Nisoxetine (Final conc: 1-2 nM).

-

25 µL Test Compound (3-(4-Isopropylphenoxy)piperidine) at varying concentrations (

to -

150 µL Membrane suspension.

-

Control: Use 10 µM Desipramine to define non-specific binding (NSB).

-

-

Equilibrium: Incubate for 60 minutes at 25°C (Room Temperature).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

-

Analysis: Calculate specific binding (Total - NSB). Fit data to a one-site competition model to derive

and convert to

Protocol B: Functional Uptake Assay (Neurotransmitter Flux)

Objective: Confirm that binding translates to functional inhibition of monoamine reuptake.

Workflow Visualization:

Caption: Functional neurotransmitter uptake inhibition workflow using fluorescent substrate ASP+.

Methodology:

-

Cell Seeding: Plate CHO cells expressing hNET or hSERT in black-walled, clear-bottom 96-well plates. Grow to confluence.

-

Buffer Exchange: Remove media and wash with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Addition: Add 3-(4-Isopropylphenoxy)piperidine (diluted in KRH) and incubate for 15 minutes at 37°C.

-

Substrate Addition: Add the fluorescent monoamine mimic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) at 5 µM final concentration.

-

Detection: Immediately monitor fluorescence increase (Ex: 475 nm / Em: 605 nm) over 10 minutes using a kinetic plate reader.

-

Result: An active inhibitor will flatten the fluorescence uptake curve compared to vehicle control.

Safety & Toxicology Considerations

While specific toxicological data for this exact isomer may be sparse, the 3-phenoxypiperidine class carries specific risks that must be monitored:

-

hERG Channel Inhibition: Lipophilic secondary amines are prone to off-target binding at the hERG potassium channel, posing a risk of QT prolongation. Recommendation: Perform a standard Patch-Clamp hERG assay early in development.

-

CYP2D6 Inhibition: Compounds with this pharmacophore often inhibit CYP2D6 (due to the basic nitrogen and lipophilic domain). This can lead to drug-drug interactions.

-

Metabolic Stability: The isopropyl group is susceptible to oxidative hydroxylation.

References

-

Glennon, R. A., et al. (2004). "Binding of substituted 3-phenoxypiperidines at serotonin and norepinephrine transporters." Bioorganic & Medicinal Chemistry Letters, 14(12), 3051-3054.

-

Fish, P. V., et al. (2009). "Synthesis and SAR of 3-phenoxypiperidines as serotonin and norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(6), 1666-1670.

-

Berardi, F., et al. (2001). "Sigma-1 and Sigma-2 receptor ligands: synthesis and structure-affinity relationships of new 3- and 4-substituted piperidines." Journal of Medicinal Chemistry, 44(13), 2191-2202.

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

-

GuideChem. (2024). "Chemical Properties of 3-(4-Isopropylphenoxy)piperidine (CAS 946726-03-0)."

Disclaimer: This guide is for research and educational purposes only. 3-(4-Isopropylphenoxy)piperidine is a chemical probe and is not approved for human therapeutic use. All experimental protocols should be conducted in accordance with local safety regulations.

Sources

The Pivotal Physicochemical Landscape of Isopropylphenoxy Piperidines: A Guide for Drug Discovery

Foreword: Beyond the Scaffold, a Physicochemical Perspective

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous approved drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged scaffold. When coupled with an isopropylphenoxy moiety, a new class of compounds emerges with a unique physicochemical profile that is of significant interest to researchers in drug development. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the critical physicochemical characteristics of isopropylphenoxy piperidines and the causal relationships that govern their behavior in biological systems. For the drug development professional, a thorough grasp of these properties is not merely academic; it is the foundation upon which rational drug design and successful therapeutic outcomes are built.

The Structural Core: Synthesis and Analytical Confirmation

The journey to understanding the physicochemical nature of isopropylphenoxy piperidines begins with their synthesis and unequivocal structural characterization. The creation of these molecules typically involves the formation of an ether linkage between a substituted piperidine and an isopropylphenol.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A common and effective route to synthesize isopropylphenoxy piperidines is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This method provides a reliable means to couple the piperidine and isopropylphenoxy fragments.

Caption: General workflow for the synthesis of isopropylphenoxy piperidines.

Experimental Protocol: Synthesis of a Model Isopropylphenoxy Piperidine

-

Deprotonation of Piperidinol: To a solution of a suitably protected piperidinol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The choice of a strong base is critical to ensure complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide.

-

Reaction Mixture Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the piperidinyl alkoxide.

-

Addition of Isopropylphenol: Introduce the desired isopropyl-substituted phenol (1.0 eq) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

-

Work-up: Upon completion, cool the reaction to room temperature and quench cautiously with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired isopropylphenoxy piperidine.[3]

Unambiguous Characterization: The Analytical Trinity

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the covalent framework of the molecule.[4] The proton NMR will show characteristic signals for the aromatic protons of the phenoxy ring, the methine and methyl protons of the isopropyl group, and the protons of the piperidine ring. The carbon NMR will corroborate these assignments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[5] Fragmentation patterns observed in MS/MS experiments can further validate the connectivity of the piperidine and isopropylphenoxy moieties.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Key absorbances will include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions of the molecule. The absence of a broad O-H stretching band confirms the complete conversion of the starting piperidinol.

Key Physicochemical Determinants of Biological Fate

The therapeutic efficacy of a drug candidate is intimately linked to its physicochemical properties. For isopropylphenoxy piperidines, three key parameters—lipophilicity, solubility, and pKa—dictate their absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Lipophilicity (LogP): The Passport to Cellular Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier (BBB) for central nervous system (CNS) targets.[8][9][10] It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11]

Experimental Protocol: Shake-Flask Method for LogP Determination [11]

-

Preparation of Phases: Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4, to mimic physiological conditions) and pre-saturate each with the other by vigorous mixing for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

-

Sample Preparation: Prepare a stock solution of the isopropylphenoxy piperidine in a suitable solvent.

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the vessel for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[12]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: The influence of lipophilicity on key pharmacokinetic properties.

Table 1: Interpreting LogP Values in Drug Discovery

| LogP Range | General Characteristics & Implications |

| < 0 | Predominantly hydrophilic. May have good aqueous solubility but poor membrane permeability, potentially leading to low oral absorption and limited BBB penetration. |

| 0 - 3 | A good balance between solubility and permeability. Often considered the "sweet spot" for oral drugs and CNS-active compounds.[13] |

| > 3 | Highly lipophilic. May have excellent membrane permeability but can suffer from poor aqueous solubility, increased metabolic clearance, and high plasma protein binding, all of which can reduce bioavailability.[8] |

Aqueous Solubility: The Prerequisite for Absorption

For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[14][15][16] Therefore, aqueous solubility is a fundamental property that directly impacts bioavailability.[17] Poorly soluble compounds often exhibit low and variable absorption.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [18][19]

-

Sample Preparation: Add an excess amount of the solid isopropylphenoxy piperidine to a vial containing a known volume of the desired aqueous medium (e.g., purified water, or buffers at different pH values to simulate the gastrointestinal tract). The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Reporting: Express the solubility in units such as mg/mL or µg/mL.

Caption: The critical role of solubility in oral drug bioavailability.

Ionization Constant (pKa): The pH-Dependent Behavior

Most drugs, including isopropylphenoxy piperidines, are weak bases or acids. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.[20] This is a critical parameter because the ionization state of a drug affects its solubility and permeability across biological membranes.[21][22] The piperidine nitrogen is basic and will be protonated at physiological pH, influencing the overall properties of the molecule.

Experimental Protocol: pKa Determination by Potentiometric Titration [23][24][25][26][27]

-

Sample Preparation: Accurately weigh and dissolve the isopropylphenoxy piperidine in a suitable solvent, often a mixture of water and a co-solvent like methanol for compounds with low water solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) of known concentration in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.

The Henderson-Hasselbalch Equation and Its Implications

The relationship between pH, pKa, and the ratio of ionized to non-ionized forms of a basic drug like an isopropylphenoxy piperidine is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([Base] / [Acid])

where [Base] is the concentration of the non-ionized form and [Acid] is the concentration of the protonated (ionized) form.

Table 2: The Impact of pKa on Drug Disposition

| Physiological Compartment | Approximate pH | Implication for a Basic Drug (e.g., pKa = 8.5) |

| Stomach | 1.5 - 3.5 | pH < pKa, the drug will be predominantly in its ionized, more water-soluble form. |

| Small Intestine | 6.0 - 7.5 | pH approaches pKa, a significant portion will be in the non-ionized, more lipophilic form, favoring absorption across the intestinal wall.[28] |

| Blood | 7.4 | pH < pKa, a substantial fraction will be ionized. |

Integrating Physicochemical Properties for Drug Design

The true power of understanding these physicochemical characteristics lies in their integration to guide the design of better drug candidates.[29][30][31] For instance, a compound with a promising in vitro potency may fail in vivo due to poor oral bioavailability. By analyzing its physicochemical profile, a medicinal chemist can make rational modifications.

-

Low Solubility: If a compound has poor aqueous solubility, strategies such as salt formation (by protonating the basic piperidine nitrogen) or formulation with solubilizing agents can be employed.[32]

-

Low Permeability: If a compound has low lipophilicity and consequently poor membrane permeability, the isopropylphenoxy moiety can be modified, for example, by adding lipophilic substituents to the aromatic ring.

-

Poor BBB Penetration: For CNS-active drugs, achieving an optimal LogP is crucial. If a compound is too polar, its ability to cross the BBB will be limited. Conversely, if it is too lipophilic, it may be rapidly metabolized or have high non-specific binding.[33]

Conclusion: A Foundation for Success

The physicochemical characteristics of isopropylphenoxy piperidines are not merely a collection of data points; they are the fundamental drivers of a compound's biological activity and therapeutic potential. A comprehensive understanding and early evaluation of lipophilicity, solubility, and pKa, supported by robust synthetic and analytical methodologies, empower drug discovery teams to make informed decisions, optimize lead candidates, and ultimately increase the probability of developing safe and effective medicines.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACS Omega. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

- Google Patents. Determination of log P coefficients via a RP-HPLC column.

-

White Rose eTheses Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

Lecturio. pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

PubMed. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. [Link]

-

PubMed. CNS drug design: balancing physicochemical properties for optimal brain exposure. [Link]

-

Patsnap Synapse. How does solubility affect oral bioavailability?. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

PubMed. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]

-

Pion Inc. Drug solubility and permeability. [Link]

-

ACS Publications. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. [Link]

-

SpringerLink. Lipophilicity and Other Parameters Affecting Brain Penetration. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

-

ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

-

National Institutes of Health. A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]

-

National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

PubMed. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. [Link]

-

Journal of Chemical and Pharmaceutical Research. Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

PubMed. Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. [Link]

-

National Institutes of Health. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

National Institutes of Health. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]

-

AWS. What does pKa mean and why can it influence drug absorption and excretion?. [Link]

-

MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481).. [Link]

-

ResearchGate. Lipophilicity and Other Parameters Affecting Brain Penetration. [Link]

-

YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

-

ACS Publications. Blood−Brain Barrier Penetration by Two Dermorphin Tetrapeptide Analogues: Role of Lipophilicity vs Structural Flexibility. [Link]

-

Colorcon. Understanding Bioavailability: Why It Matters in Drug Development. [Link]

-

Symeres. What is pKa and how is it used in drug development?. [Link]

-

National Institutes of Health. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

-

Royal Society of Chemistry. CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. [Link]

-

Journal of Bio Innovation. physicochemical property of drug molecules with respect to drug actions. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jbino.com [jbino.com]

- 8. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

- 13. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 15. Drug solubility and permeability [pion-inc.com]

- 16. ascendiacdmo.com [ascendiacdmo.com]

- 17. colorcon.com [colorcon.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 21. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is pKa and how is it used in drug development? [pion-inc.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. scispace.com [scispace.com]

- 27. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 28. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 29. CNS drug design: balancing physicochemical properties for optimal brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. books.rsc.org [books.rsc.org]

- 32. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

3-(4-Isopropylphenoxy)piperidine molecular weight and formula

Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Utility

Molecular Identity & Core Specifications[1][2][3][4]

3-(4-Isopropylphenoxy)piperidine represents a privileged structural motif in medicinal chemistry, combining a basic amine heterocycle (piperidine) with a lipophilic aromatic tether (4-isopropylphenyl ether). This architecture is frequently exploited in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for histamine H3 receptors, sigma receptors, and monoamine transporters.

The molecule is defined by the ether linkage at the 3-position of the piperidine ring, creating a chiral center that allows for stereoselective interaction with biological targets.

Chemical Data Matrix[1]

| Parameter | Specification |

| CAS Registry Number | 946726-03-0 |

| IUPAC Name | 3-(4-propan-2-ylphenoxy)piperidine |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.33 g/mol |

| Monoisotopic Mass | 219.1623 g/mol |

| SMILES | CC(C)C1=CC=C(C=C1)OC2CCCNC2 |

| InChI Key | BHBWHZTTYBNONX-UHFFFAOYSA-N |

Physicochemical Properties (Calculated)

| Property | Value | Context |

| cLogP | 2.94 ± 0.4 | Moderate lipophilicity; suitable for CNS penetration. |

| TPSA | 21.3 Ų | High membrane permeability prediction (Rule of 5 compliant). |

| pKa (Basic N) | ~9.8 | Predominantly protonated at physiological pH (7.4). |

| H-Bond Donors | 1 | Secondary amine (NH). |

| H-Bond Acceptors | 2 | Ether oxygen, Amine nitrogen. |

Synthetic Methodologies

To ensure high purity and stereochemical control, the Mitsunobu Etherification is the preferred route over nucleophilic aromatic substitution (S_NAr), as the 4-isopropylphenol moiety lacks the electron-withdrawing groups required for efficient S_NAr.

Primary Route: Mitsunobu Coupling

This protocol utilizes N-Boc-3-hydroxypiperidine to prevent amine interference and allow for potential enantioselective synthesis (starting from chiral 3-hydroxypiperidine).

Reagents & Materials:

-

Substrate A: N-Boc-3-hydroxypiperidine (1.0 eq)

-

Substrate B: 4-Isopropylphenol (1.1 eq)

-

Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

-

Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Step-by-Step Protocol:

-

Activation: Charge a flame-dried reaction vessel with N-Boc-3-hydroxypiperidine, 4-isopropylphenol, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Coupling: Dropwise add DIAD over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

-

Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

-

Workup: Quench with water, extract with EtOAc, and wash with 1N NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify the intermediate (tert-butyl 3-(4-isopropylphenoxy)piperidine-1-carboxylate) via silica gel flash chromatography.

-

Deprotection: Dissolve the intermediate in DCM (10 volumes). Add TFA (5 volumes) at 0°C. Stir for 2 hours.

-

Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ to pH >10 and extract with DCM (3x). Dry and concentrate to yield the free base 3-(4-Isopropylphenoxy)piperidine .

Synthetic Logic Flow (Graphviz)

Figure 1: Convergent synthesis strategy utilizing Mitsunobu coupling for stereochemical retention (or inversion) and regioselectivity.

Structural Analysis & Analytical Validation

Confirming the structure requires distinguishing the 3-position substitution from the 4-position isomer.

Expected ¹H NMR Signature (CDCl₃, 400 MHz)

-

Aromatic Region: Two doublets at ~7.15 ppm and ~6.85 ppm (integrating 2H each), characteristic of the para-substituted benzene ring (AA'BB' system).

-

Ether Methine (H-3): A multiplet at ~4.3–4.5 ppm. This shift is diagnostic; a 4-substituted isomer would show a more symmetric quintet-like splitting, whereas the 3-position is chiral and less symmetric.

-

Piperidine Ring: Complex multiplets between 1.5–3.2 ppm corresponding to the methylene protons (

and -

Isopropyl Group: A septet at ~2.8 ppm (methine) and a strong doublet at ~1.2 ppm (6H, methyls).

Mass Spectrometry (ESI-MS)

-

Parent Ion: [M+H]⁺ = 220.33 m/z.

-

Fragmentation: Loss of the isopropyl group or cleavage of the ether bond may produce characteristic fragments at m/z ~84 (piperidine ring fragment).

Drug Discovery Applications: The "Privileged Scaffold"

The 3-phenoxypiperidine moiety is not merely a passive linker; it is a bioactive pharmacophore. Its structural flexibility allows it to adopt conformations required for binding to aminergic GPCRs.

Target Landscape

-

Histamine H3 Antagonists: The basic nitrogen mimics the histamine ethylamine tail, while the lipophilic phenoxy group accesses the hydrophobic pocket of the receptor. Analogues are investigated for cognitive enhancement (e.g., Pitolisant derivatives).

-

NMDA Receptor Modulators: 3-substituted piperidines often show affinity for the chemically sensitive ion channels (e.g., Ifenprodil analogs).

-

Sigma-1 Receptors: The combination of a basic amine and a "bulky" hydrophobic tail is the classic pharmacophore for Sigma-1 ligands, involved in neuroprotection.

Scaffold Interaction Map

Figure 2: Pharmacophore mapping of the 3-phenoxypiperidine scaffold to potential biological targets.

Handling and Stability

-

Storage: Store as the hydrochloride salt (solid) for maximum stability. The free base is an oil and may absorb CO₂ from the air (carbamate formation).

-

Solubility:

-

Free Base:[1] Soluble in DCM, Methanol, DMSO. Insoluble in water.

-

HCl Salt: Soluble in Water, DMSO, Methanol.

-

-

Safety: Treat as a potential irritant. Piperidine derivatives can be sensitizers. Use standard PPE (gloves, goggles, fume hood).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46735685, 4-(3-Isopropylphenoxy)piperidine hydrochloride. (Note: Isomeric reference for property validation). Retrieved from [Link]

-

Romanelli, M. N., et al. (2022). The piperazine and piperidine scaffolds for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[2] (Contextual grounding for scaffold utility).

-

Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine Derivatives.[3] Retrieved from [Link]

Sources

Spectroscopic Data of 3-(4-Isopropylphenoxy)piperidine: A Technical Guide

Introduction: The Structural Significance of 3-(4-Isopropylphenoxy)piperidine

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] The linkage of a piperidine ring to a substituted phenoxy group, as in 3-(4-Isopropylphenoxy)piperidine, creates a molecule with potential applications in various therapeutic areas. Accurate structural elucidation is the cornerstone of drug discovery and development, ensuring the identity and purity of a synthesized compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will delve into the anticipated spectral signatures of 3-(4-Isopropylphenoxy)piperidine, offering a predictive blueprint for its characterization.

Molecular Structure and Key Features

To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of 3-(4-Isopropylphenoxy)piperidine and identify its key features that will give rise to distinct spectral signals.

Figure 2: Key ¹H-¹H NMR correlations for 3-(4-Isopropylphenoxy)piperidine.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Aromatic (C-1') | ~ 155 - 158 | The aromatic carbon directly attached to the ether oxygen is significantly deshielded. |

| Aromatic (C-4') | ~ 140 - 145 | The aromatic carbon bearing the isopropyl group. |

| Aromatic (C-3', C-5') | ~ 127 - 130 | Aromatic carbons ortho to the isopropyl group. |

| Aromatic (C-2', C-6') | ~ 115 - 120 | Aromatic carbons ortho to the ether oxygen. |

| Piperidine (C-3) | ~ 70 - 75 | The carbon atom bonded to the electronegative oxygen atom is shifted downfield. |

| Piperidine (C-2, C-6) | ~ 45 - 50 | Carbons adjacent to the nitrogen atom. Based on piperidine itself, these are expected around 47 ppm. [2] |

| Isopropyl (CH) | ~ 33 - 36 | The methine carbon of the isopropyl group. |

| Piperidine (C-4, C-5) | ~ 25 - 30 | The remaining piperidine carbons are in a more shielded, alkane-like environment. |

| Isopropyl (CH₃) | ~ 23 - 25 | The two equivalent methyl carbons of the isopropyl group. |

Table 2: Predicted ¹³C NMR Data for 3-(4-Isopropylphenoxy)piperidine.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be acquired and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of 3-(4-Isopropylphenoxy)piperidine will be a composite of the absorptions from the piperidine and the substituted benzene ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Justification |

| N-H | 3300 - 3500 (moderate, broad) | Stretching | Characteristic of a secondary amine. The broadness is due to hydrogen bonding. [3] |

| C-H (aromatic) | 3000 - 3100 (weak to moderate) | Stretching | Aromatic C-H stretching vibrations. |

| C-H (aliphatic) | 2850 - 3000 (strong) | Stretching | C-H stretching of the piperidine and isopropyl groups. |

| C=C (aromatic) | 1450 - 1600 (moderate, sharp) | Stretching | Aromatic ring stretching vibrations. |

| C-O (aryl ether) | 1200 - 1275 (strong) | Asymmetric Stretching | Characteristic strong absorption for aryl-alkyl ethers. |

| C-O (aryl ether) | 1000 - 1075 (moderate) | Symmetric Stretching | Another characteristic absorption for aryl-alkyl ethers. |

| C-N | 1020 - 1250 (weak to moderate) | Stretching | C-N stretching of the piperidine ring. |

| C-H (out-of-plane bend) | 800 - 850 (strong) | Bending | Characteristic of a 1,4-disubstituted (para) benzene ring. |

Table 3: Predicted IR Absorption Bands for 3-(4-Isopropylphenoxy)piperidine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation, providing more structural information.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for separation from any impurities.

Predicted Mass Spectrum

The mass spectrum of 3-(4-Isopropylphenoxy)piperidine (Molecular Formula: C₁₄H₂₁NO, Molecular Weight: 219.32 g/mol ) will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Justification |

| 219 (EI) / 220 (ESI) | [M]⁺˙ / [M+H]⁺ | Molecular ion (EI) or protonated molecular ion (ESI). |

| 204 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the C-O bond, retaining the 4-isopropylphenoxy fragment. |

| 84 | [C₅H₈N]⁺ | Alpha-cleavage of the piperidine ring, a common fragmentation pathway for piperidines. [4] |

| 56 | [C₄H₈]⁺˙ | Further fragmentation of the piperidine ring. |

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-(4-Isopropylphenoxy)piperidine.

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the NMR, IR, and MS spectroscopic data for 3-(4-Isopropylphenoxy)piperidine. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns based on the constituent parts of the molecule, researchers can confidently identify and characterize this compound. The detailed protocols and interpretations presented herein serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of novel piperidine-based compounds, ensuring the scientific integrity and accelerating the progress of their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

Carballo, R. M., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(11), 3328. Available at: [Link]

-

PubChem. (n.d.). 4-Isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Shvartsberg, M. S., & Vasilevsky, S. F. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6965. Available at: [Link]

-

Erowid. (n.d.). Infrared Analysis of Piperine in Black Pepper. Retrieved from [Link]

-

Daasch, L. W. (1965). High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry, 69(9), 3196-3197. Available at: [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Ivanova, Y., & Gevrenova, R. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6965. Available at: [Link]

Sources

3-(4-Isopropylphenoxy)piperidine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of approved therapeutics.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for targeting a multitude of biological receptors. This guide focuses on a particularly valuable derivative, 3-(4-isopropylphenoxy)piperidine, a synthetic building block that combines the advantageous properties of the piperidine core with the lipophilic and aromatic characteristics of the 4-isopropylphenoxy moiety. We will delve into the synthetic routes for this compound, explore its physicochemical properties and reactivity, and highlight its proven utility in the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

The Strategic Advantage of the 3-Aryloxypiperidine Motif

The design of novel therapeutics often hinges on the strategic combination of different pharmacophoric elements. The 3-aryloxypiperidine scaffold is a testament to this principle, offering a unique blend of properties that are highly desirable in drug candidates:

-

Three-Dimensionality: The non-planar nature of the piperidine ring allows for the exploration of three-dimensional chemical space, often leading to improved target affinity and selectivity compared to flat aromatic systems.[2]

-

Modulation of Physicochemical Properties: The introduction of the 4-isopropylphenoxy group significantly influences the lipophilicity of the piperidine core. This allows for fine-tuning of properties such as solubility, membrane permeability, and metabolic stability, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] The isopropyl group, in particular, provides a balance of lipophilicity without excessive bulk.

-

Versatile Exit Vectors: The secondary amine of the piperidine ring provides a convenient handle for further chemical modification. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of a compound's pharmacological profile.

These attributes make 3-(4-isopropylphenoxy)piperidine and its analogues attractive starting points for the development of drugs targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

Synthesis of 3-(4-Isopropylphenoxy)piperidine: A Tale of Two Reactions

The synthesis of 3-(4-isopropylphenoxy)piperidine is most readily achieved through the formation of an ether linkage between a 3-hydroxypiperidine precursor and 4-isopropylphenol. Two classical and reliable methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes often depends on the scale of the reaction, the desired purity, and the stereochemical requirements.

Prerequisite: Securing the 3-Hydroxypiperidine Core

Before embarking on the etherification, a reliable source of 3-hydroxypiperidine is necessary. This can be synthesized through the hydrogenation of 3-hydroxypyridine.[4] For enantiomerically pure target molecules, chiral resolution of 3-hydroxypiperidine can be performed at this stage.[4] A common and cost-effective method involves the use of a resolving agent like D-pyroglutamic acid.[4]

Route A: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and scalable method for preparing ethers.[5] It proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[6] In the context of synthesizing 3-(4-isopropylphenoxy)piperidine, this involves the deprotonation of 4-isopropylphenol to form the corresponding phenoxide, which then reacts with a 3-piperidinyl electrophile bearing a good leaving group.

Proposed Experimental Protocol:

-

Step 1: N-Protection of 3-Hydroxypiperidine. To avoid competing N-alkylation, the secondary amine of 3-hydroxypiperidine must first be protected. A common choice is the tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions of the Williamson synthesis and can be readily removed later.

-

Step 2: Activation of the Hydroxyl Group. The hydroxyl group of N-Boc-3-hydroxypiperidine is converted into a better leaving group, typically a tosylate or mesylate.

-

Step 3: Phenoxide Formation and Nucleophilic Substitution. 4-Isopropylphenol is treated with a strong base, such as sodium hydride, in an aprotic polar solvent like DMF or acetonitrile to generate the sodium 4-isopropylphenoxide.[7] The activated N-Boc-3-piperidinyl derivative is then added, and the reaction mixture is heated to effect the S(_N)2 displacement.

-

Step 4: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product, 3-(4-isopropylphenoxy)piperidine.

Causality Behind Experimental Choices:

-

N-Protection: The piperidine nitrogen is a potent nucleophile and would otherwise compete with the phenoxide, leading to a mixture of N- and O-alkylated products. The Boc group provides effective protection and is easily removed.

-

Hydroxyl Activation: The hydroxyl group is a poor leaving group. Conversion to a sulfonate ester dramatically increases its electrophilicity, facilitating the S(_N)2 reaction.

-

Solvent Choice: Aprotic polar solvents are used to solubilize the ionic phenoxide and promote the S(_N)2 mechanism.[7]

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the Williamson Ether Synthesis of 3-(4-Isopropylphenoxy)piperidine.

Route B: The Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the synthesis of ethers and is particularly useful when working with sensitive substrates.[8] It facilitates the direct coupling of a primary or secondary alcohol with a nucleophile (in this case, 4-isopropylphenol) with inversion of stereochemistry at the alcohol carbon.[9]

Proposed Experimental Protocol:

-

Step 1: N-Protection of 3-Hydroxypiperidine. As with the Williamson synthesis, N-protection is essential. The Boc group is again a suitable choice.

-

Step 2: The Mitsunobu Coupling. N-Boc-3-hydroxypiperidine, 4-isopropylphenol, and triphenylphosphine (PPh(_3)) are dissolved in an anhydrous aprotic solvent such as THF. The mixture is cooled, and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added dropwise.[10] The reaction is then allowed to warm to room temperature and stir until completion.

-

Step 3: Work-up and Purification. A key challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts. Purification is typically achieved by column chromatography.

-

Step 4: Deprotection. The Boc group is removed under acidic conditions to afford 3-(4-isopropylphenoxy)piperidine.

Causality Behind Experimental Choices:

-

Reagent Stoichiometry: The alcohol, phenol, and phosphine are typically used in equimolar amounts, with a slight excess of the azodicarboxylate.

-

Order of Addition: The azodicarboxylate is added slowly at low temperature to control the exothermic reaction and minimize side product formation.[10]

-

Stereochemical Inversion: The Mitsunobu reaction proceeds with a clean S(_N)2-type inversion of configuration at the alcohol's stereocenter.[8] This is a critical consideration when synthesizing chiral molecules.

Diagram of the Mitsunobu Reaction Mechanism:

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Physicochemical Properties

Understanding the physicochemical properties of a building block is paramount for its effective use in drug discovery. The properties of 3-(4-isopropylphenoxy)piperidine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C({14})H({21})NO | [11] |

| Molecular Weight | 219.32 g/mol | [11] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [11] |

| Calculated logP | 2.9408 | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 2 | [11] |

| Rotatable Bonds | 3 | [11] |

These properties suggest that 3-(4-isopropylphenoxy)piperidine has good "drug-like" characteristics, falling within the ranges typically associated with orally bioavailable CNS drugs.[12] Its moderate lipophilicity (logP) is advantageous for crossing the blood-brain barrier.

Reactivity and Application as a Synthetic Building Block

The true power of 3-(4-isopropylphenoxy)piperidine lies in its utility as a scaffold for generating diverse libraries of compounds. The secondary amine of the piperidine ring is the primary site of reactivity, allowing for a wide range of functionalization reactions.

N-Alkylation and N-Arylation: Expanding the Chemical Space

-

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide variety of substituents, which can be used to modulate the compound's basicity, lipophilicity, and steric bulk.

-

N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be achieved through Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and is tolerant of a wide range of functional groups.

Diagram of Key Functionalization Reactions:

Caption: Key reactions for the functionalization of the 3-(4-isopropylphenoxy)piperidine scaffold.

Applications in CNS Drug Discovery

The 3-aryloxypiperidine scaffold is a common feature in a number of CNS-active agents. The piperidine ring can interact with key residues in the binding pockets of receptors and transporters, while the aryloxy moiety can engage in hydrophobic and aromatic interactions. The ability to readily modify the piperidine nitrogen allows for the optimization of affinity and selectivity for specific targets. For instance, derivatives of this scaffold have been explored as dopamine D4 receptor antagonists, which have potential applications in the treatment of neuropsychiatric disorders.[13]

Conclusion

3-(4-Isopropylphenoxy)piperidine is a valuable and versatile building block for modern drug discovery. Its synthesis is achievable through well-established and robust chemical transformations. The combination of a three-dimensional piperidine core with a tunable lipophilic side chain provides a strong foundation for the design of novel therapeutic agents with favorable physicochemical and pharmacokinetic properties. The ease of functionalization at the piperidine nitrogen further enhances its utility, allowing for the rapid generation of compound libraries for lead discovery and optimization. As the demand for novel CNS-active drugs continues to grow, scaffolds such as 3-(4-isopropylphenoxy)piperidine will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Unexpected course of a Williamson ether synthesis. Arkivoc. [Link]

-

Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. ResearchGate. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

-

Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. PubMed Central. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

-

Structural Characterization, Physicochemical Properties, and Thermal Stability of Three Crystal Forms of Nifedipine. PubMed. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

Williamson Ether Synthesis. YouTube. [Link]

-

Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. ResearchGate. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

-

NMR spectroscopy in pharmacy. alpaipars. [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ACS Publications. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs. National Institutes of Health. [Link]

-

Williamson Ether Synthesis. Chem-Station Int. Ed. [Link]

-

Piperidine, 3-isopropyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. chemscene.com [chemscene.com]

- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

Lipophilicity and Blood-Brain Barrier Penetration of Piperidine Analogs: A Technical Guide

Introduction: Navigating the Central Nervous System's Gatekeeper

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface meticulously controls the passage of substances from the bloodstream into the brain, safeguarding the delicate neural environment.[1][2][3] For drug development professionals, understanding the physicochemical properties that govern a molecule's ability to traverse this barrier is paramount. Among these, lipophilicity stands out as a critical determinant of BBB penetration.[4][5][6][7]

This in-depth technical guide focuses on the intricate relationship between lipophilicity and the BBB permeability of piperidine analogs. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active drugs due to its favorable properties.[8][9] By exploring the nuances of how lipophilicity influences the journey of these analogs into the brain, we can unlock strategies to design more effective and targeted CNS therapies. This guide will delve into the theoretical underpinnings, practical experimental methodologies, and the causal relationships that drive successful CNS drug design.

The Double-Edged Sword of Lipophilicity in CNS Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][10] In the context of BBB penetration, a certain degree of lipophilicity is essential for a molecule to passively diffuse across the lipid bilayers of the endothelial cells that form the barrier.[1][11] However, the relationship is not linear; it's a parabolic curve where both extremes—too low or too high lipophilicity—can hinder brain uptake.[5][10]

-

Insufficient Lipophilicity: Highly polar or hydrophilic compounds are generally unable to partition into the lipid membranes of the BBB and are thus excluded from the CNS.[10]

-

Excessive Lipophilicity: Overly lipophilic compounds, while readily entering the BBB, often face other challenges. They can exhibit increased non-specific binding to plasma proteins, effectively reducing the free concentration available to cross the barrier.[10] Furthermore, high lipophilicity can make compounds more susceptible to metabolism by enzymes like cytochrome P450 and can lead to sequestration in lipid-rich tissues, limiting their availability at the target site within the brain.[5][10] They can also become substrates for efflux transporters at the BBB, which actively pump them back into the bloodstream.[12][13]

Therefore, the "sweet spot" for optimal BBB penetration lies in a moderate range of lipophilicity. This guide will explore how to strategically modulate the lipophilicity of piperidine analogs to achieve this delicate balance.

The Piperidine Scaffold: A Versatile Tool for CNS Drug Discovery

The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom. Its prevalence in CNS drugs stems from several advantageous features:

-

Structural Versatility: The piperidine scaffold allows for the introduction of various substituents at different positions, enabling fine-tuning of physicochemical properties, including lipophilicity.[8][14]

-

Modulation of Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can be modulated, influencing solubility and interactions with biological targets. The overall shape and conformation of the piperidine ring can also be controlled.[8]

-

Improved Pharmacokinetic Properties: The presence of a piperidine motif can enhance metabolic stability and facilitate transport across biological membranes, often leading to improved ADME properties and reduced toxicity.[8]

By strategically modifying the piperidine core and its substituents, medicinal chemists can navigate the complex landscape of CNS drug design, balancing potency, selectivity, and brain penetrability.

Quantifying Lipophilicity: Essential Experimental Protocols

Accurate measurement of lipophilicity is crucial for understanding and predicting a compound's BBB penetration potential. The two most common parameters used to express lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).

-

LogP: Represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4][15]

-

LogD: Is the distribution coefficient for ionizable compounds, taking into account the partition of both the ionized and non-ionized forms at a specific pH.[15][16] For CNS drugs, LogD at physiological pH (7.4) is a more relevant parameter.

Experimental Workflow for Lipophilicity Determination

Caption: Workflow for determining the lipophilicity of piperidine analogs.

Protocol 1: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional "gold standard" for LogP measurement.[4][17]

Materials:

-

Test compound (piperidine analog)

-

n-Octanol (pre-saturated with water or buffer)

-

Water or appropriate buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Shaker/vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase.

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

-

Calculation:

-

LogP = log10 ([Compound]octanol / [Compound]water)

-

LogD = log10 ([Compound]octanol / [Compound]aqueous buffer at specific pH)

-

Causality: This direct measurement provides a robust determination of the compound's partitioning behavior between a lipid-mimicking and an aqueous environment, which is a fundamental driver of its ability to cross lipid membranes.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for LogP Estimation

HPLC-based methods offer a faster, higher-throughput alternative for estimating LogP.[4]

Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.

Procedure:

-

Calibration: Inject a series of standard compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18).

-

Analysis: Run a gradient or isocratic elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration Curve: Plot the logarithm of the retention factor (k') or the retention time of the standards against their known LogP values to generate a calibration curve.

-

Sample Analysis: Inject the test compound (piperidine analog) under the same chromatographic conditions.

-

LogP Estimation: Determine the retention time of the test compound and use the calibration curve to interpolate its LogP value.

Causality: The retention of a compound on a nonpolar stationary phase is directly related to its lipophilicity. More lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time.

Assessing Blood-Brain Barrier Penetration: A Multi-tiered Approach

Evaluating the BBB penetration of piperidine analogs requires a combination of in vitro and in vivo models. Each model provides unique insights into the complex interplay of factors that govern brain uptake.

In Vitro Models: High-Throughput Screening and Mechanistic Insights

In vitro models are invaluable for early-stage screening and for dissecting the specific mechanisms of transport across the BBB.[18][19][20]

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that assesses passive diffusion across an artificial lipid membrane.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Protocol 3: PAMPA-BBB Assay

Materials:

-

96-well filter plates (donor)

-

96-well acceptor plates

-

Artificial membrane solution (e.g., porcine brain lipid extract in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds and control compounds (with known high and low permeability)

-

Plate shaker

-

UV-Vis plate reader or LC-MS for quantification

Procedure:

-

Membrane Coating: Add a small volume of the artificial membrane solution to the filter of each well in the donor plate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.

-

Donor Plate Preparation: Add the test compound solutions to the wells of the donor plate.

-

Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the buffer in the acceptor wells.

-

Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells.

-

Permeability Calculation: Calculate the effective permeability (Pe) using established equations that account for the surface area of the filter and the incubation time.

Causality: This assay isolates passive transcellular diffusion, providing a direct measure of a compound's ability to permeate a lipid barrier, which is the primary route of entry into the brain for many small molecules.[1]

2. Cell-Based In Vitro Models

Cell-based models, such as those using immortalized human brain microvascular endothelial cells (hCMEC/D3) or co-cultures with astrocytes and pericytes, provide a more physiologically relevant system by incorporating cellular components of the BBB.[2][19][21]

In Vivo Models: The Gold Standard for Brain Penetration Assessment

While in vitro models are useful for screening, in vivo studies in animal models are essential to confirm BBB penetration and determine the true brain exposure of a compound.[22][23]

1. Brain-to-Plasma Concentration Ratio (Kp)

This is a common metric used to quantify the extent of brain penetration.

Protocol 4: Determination of Kp in Rodents

Materials:

-

Test compound

-

Rodent model (e.g., mice or rats)

-

Dosing vehicle

-

Blood collection supplies

-

Brain tissue homogenization equipment

-

LC-MS/MS for bioanalysis

Procedure:

-

Dosing: Administer the test compound to the animals via a relevant route (e.g., intravenous, oral).

-

Sample Collection: At a specific time point (or multiple time points for a time-course study), collect blood samples and euthanize the animals to collect the brain.

-

Sample Processing:

-

Plasma: Process the blood to obtain plasma.

-

Brain: Weigh the brain and homogenize it in a suitable buffer.

-

-

Bioanalysis: Extract the compound from the plasma and brain homogenate and quantify its concentration using a validated LC-MS/MS method.

-

Kp Calculation:

-

Kp = Cbrain / Cplasma

-

Where Cbrain is the concentration of the compound in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

-

Causality: This in vivo measurement provides a holistic assessment of all factors influencing brain uptake, including passive diffusion, protein binding, metabolism, and active transport, offering the most clinically relevant prediction of a compound's ability to reach its CNS target.

Structure-Lipophilicity-Penetration Relationships of Piperidine Analogs

The true power of understanding lipophilicity lies in its application to rational drug design. By systematically modifying the piperidine scaffold, we can observe the direct impact on lipophilicity and, consequently, on BBB penetration.

Table 1: Hypothetical Data for Piperidine Analogs

| Compound | R Group | LogD (pH 7.4) | PAMPA-BBB Pe (10-6 cm/s) | In Vivo Kp |

| Analog 1 | -H | 1.2 | 1.5 | 0.1 |

| Analog 2 | -CH3 | 1.7 | 4.2 | 0.5 |

| Analog 3 | -CF3 | 2.5 | 8.9 | 1.2 |

| Analog 4 | -OCH3 | 1.5 | 3.5 | 0.4 |

| Analog 5 | -Cl | 2.1 | 6.8 | 0.9 |

| Analog 6 | -Phenyl | 3.5 | 12.1 | 0.8 (efflux) |

| Analog 7 | -(CH2)3CH3 | 3.8 | 10.5 | 0.6 (metabolism) |

Analysis of Structure-Activity Relationships (SAR):

-